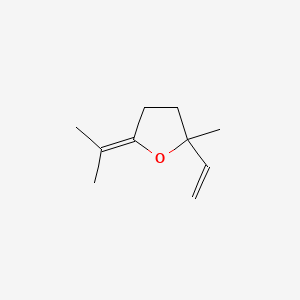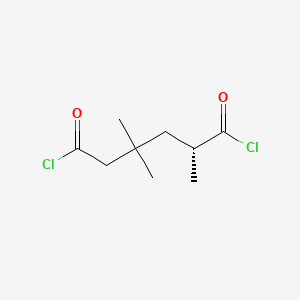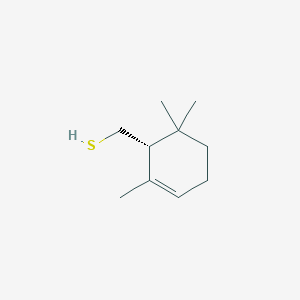![molecular formula C25H52N6O3 B12664818 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea CAS No. 94134-81-3](/img/structure/B12664818.png)
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is a complex organic compound with the molecular formula C25H52N6O3. This compound is characterized by its unique structure, which includes two carbamoylaminoethyl groups and an octadecylurea moiety. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea typically involves the reaction of octadecyl isocyanate with ethylenediamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C18H37NCO} + 2 \text{NH2CH2CH2NH2} \rightarrow \text{C25H52N6O3} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which have significant applications in different fields.
Wissenschaftliche Forschungsanwendungen
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-hexadecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-dodecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-tetradecylurea
Uniqueness
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is unique due to its longer octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic and amphiphilic characteristics.
Eigenschaften
CAS-Nummer |
94134-81-3 |
|---|---|
Molekularformel |
C25H52N6O3 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
1,1-bis[2-(carbamoylamino)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C25H52N6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(34)31(21-19-28-23(26)32)22-20-29-24(27)33/h2-22H2,1H3,(H,30,34)(H3,26,28,32)(H3,27,29,33) |
InChI-Schlüssel |
VVVFBPLCHYHUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCNC(=O)N)CCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















